5-Chloro-2-(4-nitrophenoxy)benzonitrile
Overview
Description
5-Chloro-2-(4-nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7ClN2O3 . It is used in life science research and is considered a chemical building block .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-nitrophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 274.662 .Physical And Chemical Properties Analysis
5-Chloro-2-(4-nitrophenoxy)benzonitrile has a molecular weight of 274.662 .Scientific Research Applications
Polyimide Synthesis
5-Chloro-2-(4-nitrophenoxy)benzonitrile is utilized in the synthesis of polyimides. A study by Zeng, Zou, and Yang (2014) demonstrated the use of a related compound, 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene, in synthesizing polyimides with high inherent viscosities and desirable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).
Cycloaddition Reactions
Kanemasa, Nishiuchi, and Wada (1992) described the use of benzonitrile oxide, a compound closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile, in cycloaddition reactions with allyl alcohols. This process, enhanced by magnesium alkoxide, yields isoxazoline compounds (Kanemasa, Nishiuchi, & Wada, 1992).
Antimicrobial Synthesis
Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with antibacterial and antifungal properties. The synthesized compounds showed significant potential in antimicrobial applications (Kumar et al., 2022).
Photosynthesis Inhibition Study
A study by Szigeti, Tóth, and Paless (1982) explored the effects of 4-hydroxy-benzonitriles, including compounds with nitro groups like 5-Chloro-2-(4-nitrophenoxy)benzonitrile, on photosynthesis. They examined the impact of these compounds on spinach and wheat, contributing to our understanding of photosynthetic inhibition (Szigeti, Tóth, & Paless, 1982).
Dye Synthesis for Synthetic Polymer Fibres
Peters and Behesti (2008) investigated the synthesis of yellow and orange dyes for synthetic-polymer fibers using compounds like 4-(2-nitrophenoxy)-l, 8-naphthalic anhydride, a derivative of 5-Chloro-2-(4-nitrophenoxy)benzonitrile. These dyes exhibit good fastness to light and sublimation, showing their utility in textile applications (Peters & Behesti, 2008).
Photocatalytic Degradation Studies
Ye et al. (2011) conducted a study on the photocatalytic degradation of 4-chloronitrobenzene, closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile. This research is significant in understanding the mineralization processes and the formation of intermediates in photocatalytic reactions (Ye et al., 2011).
properties
IUPAC Name |
5-chloro-2-(4-nitrophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMZGVAQYVJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-nitrophenoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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